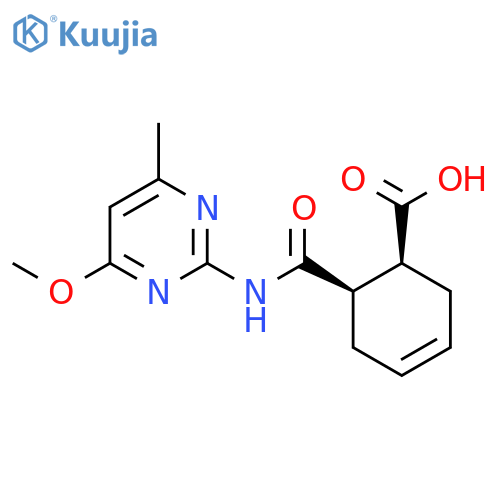

Cas no 1931548-81-0 (rac-(1R,6S)-6-(4-methoxy-6-methylpyrimidin-2-yl)carbamoylcyclohex-3-ene-1-carboxylic acid)

rac-(1R,6S)-6-(4-methoxy-6-methylpyrimidin-2-yl)carbamoylcyclohex-3-ene-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- rac-(1R,6S)-6-(4-methoxy-6-methylpyrimidin-2-yl)carbamoylcyclohex-3-ene-1-carboxylic acid

- rac-(1R,6S)-6-[(4-methoxy-6-methylpyrimidin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

- 1931548-81-0

- EN300-1705782

-

- インチ: 1S/C14H17N3O4/c1-8-7-11(21-2)16-14(15-8)17-12(18)9-5-3-4-6-10(9)13(19)20/h3-4,7,9-10H,5-6H2,1-2H3,(H,19,20)(H,15,16,17,18)/t9-,10+/m1/s1

- InChIKey: NMEHEMPDLJPQTH-ZJUUUORDSA-N

- ほほえんだ: OC([C@H]1CC=CC[C@H]1C(NC1N=C(C=C(C)N=1)OC)=O)=O

計算された属性

- せいみつぶんしりょう: 291.12190603g/mol

- どういたいしつりょう: 291.12190603g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 426

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 101Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

rac-(1R,6S)-6-(4-methoxy-6-methylpyrimidin-2-yl)carbamoylcyclohex-3-ene-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1705782-5.0g |

rac-(1R,6S)-6-[(4-methoxy-6-methylpyrimidin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |

1931548-81-0 | 5g |

$1530.0 | 2023-06-04 | ||

| Enamine | EN300-1705782-0.1g |

rac-(1R,6S)-6-[(4-methoxy-6-methylpyrimidin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |

1931548-81-0 | 0.1g |

$464.0 | 2023-09-20 | ||

| Enamine | EN300-1705782-0.25g |

rac-(1R,6S)-6-[(4-methoxy-6-methylpyrimidin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |

1931548-81-0 | 0.25g |

$485.0 | 2023-09-20 | ||

| Enamine | EN300-1705782-0.05g |

rac-(1R,6S)-6-[(4-methoxy-6-methylpyrimidin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |

1931548-81-0 | 0.05g |

$443.0 | 2023-09-20 | ||

| Enamine | EN300-1705782-1.0g |

rac-(1R,6S)-6-[(4-methoxy-6-methylpyrimidin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |

1931548-81-0 | 1g |

$528.0 | 2023-06-04 | ||

| Enamine | EN300-1705782-2.5g |

rac-(1R,6S)-6-[(4-methoxy-6-methylpyrimidin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |

1931548-81-0 | 2.5g |

$1034.0 | 2023-09-20 | ||

| Enamine | EN300-1705782-10.0g |

rac-(1R,6S)-6-[(4-methoxy-6-methylpyrimidin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |

1931548-81-0 | 10g |

$2269.0 | 2023-06-04 | ||

| Enamine | EN300-1705782-0.5g |

rac-(1R,6S)-6-[(4-methoxy-6-methylpyrimidin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |

1931548-81-0 | 0.5g |

$507.0 | 2023-09-20 | ||

| Enamine | EN300-1705782-5g |

rac-(1R,6S)-6-[(4-methoxy-6-methylpyrimidin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |

1931548-81-0 | 5g |

$1530.0 | 2023-09-20 | ||

| Enamine | EN300-1705782-1g |

rac-(1R,6S)-6-[(4-methoxy-6-methylpyrimidin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |

1931548-81-0 | 1g |

$528.0 | 2023-09-20 |

rac-(1R,6S)-6-(4-methoxy-6-methylpyrimidin-2-yl)carbamoylcyclohex-3-ene-1-carboxylic acid 関連文献

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

rac-(1R,6S)-6-(4-methoxy-6-methylpyrimidin-2-yl)carbamoylcyclohex-3-ene-1-carboxylic acidに関する追加情報

rac-(1R,6S)-6-(4-methoxy-6-methylpyrimidin-2-yl)carbamoylcyclohex-3-ene-1-carboxylic acid: A Comprehensive Overview

The compound rac-(1R,6S)-6-(4-methoxy-6-methylpyrimidin-2-yl)carbamoylcyclohex-3-ene-1-carboxylic acid, with CAS No. 1931548-81-0, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which combines a cyclohexene ring with a pyrimidine moiety, making it a promising candidate for various applications in drug discovery and development.

The cyclohexene core of this compound serves as a versatile scaffold, providing the necessary structural rigidity and flexibility to accommodate diverse functional groups. The pyrimidine ring, substituted with methoxy and methyl groups at positions 4 and 6 respectively, introduces additional electronic and steric effects that can influence the compound's biological activity. Recent studies have highlighted the potential of such heterocyclic structures in modulating enzyme activity and receptor binding, making this compound a valuable tool in medicinal chemistry.

One of the most intriguing aspects of rac-(1R,6S)-6-(4-methoxy-6-methylpyrimidin-2-yl)carbamoylcyclohex-3-ene-1-carboxylic acid is its stereochemistry. The racemic nature of the compound suggests that it exists as a mixture of enantiomers, which can have distinct pharmacokinetic and pharmacodynamic profiles. Researchers have been exploring the impact of stereochemistry on drug efficacy and toxicity, with recent findings indicating that enantiomer-specific effects can significantly influence therapeutic outcomes.

The carbamoyl group attached to the cyclohexene ring adds another layer of complexity to this compound's structure. This functional group is known for its ability to participate in hydrogen bonding, which can enhance solubility and bioavailability. Furthermore, the carboxylic acid moiety at position 1 introduces acidity, which can play a critical role in proton transfer reactions and ionization states within biological systems.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on this compound. These studies have provided insights into its potential interactions with target proteins and enzymes. For instance, simulations suggest that the pyrimidine ring could act as a binding site for certain kinases or proteases, making this compound a potential lead for anti-cancer or anti-inflammatory therapies.

In terms of synthesis, rac-(1R,6S)-6-(4-methoxy-6-methylpyrimidin-2-yl)carbamoylcyclohex-3-ene-1-carboxylic acid is typically prepared through multi-step organic reactions involving cyclization and substitution processes. The use of chiral catalysts has been pivotal in achieving the desired stereochemistry during these reactions. Innovations in asymmetric synthesis have further enhanced the efficiency and scalability of this process, making it more accessible for large-scale production.

From a pharmacological perspective, this compound has shown promising results in preclinical studies. Its ability to inhibit specific enzymes involved in inflammatory pathways has led researchers to explore its potential as an anti-inflammatory agent. Additionally, its interaction with receptors associated with pain signaling suggests that it could be developed into a novel analgesic.

The integration of advanced analytical techniques such as NMR spectroscopy and mass spectrometry has been instrumental in confirming the structural integrity of rac-(1R,6S)-6-(4-methoxy-6-methylpyrimidin-2-yl)carbamoylcyclohex

1931548-81-0 (rac-(1R,6S)-6-(4-methoxy-6-methylpyrimidin-2-yl)carbamoylcyclohex-3-ene-1-carboxylic acid) 関連製品

- 1049361-66-1(N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]thiophene-2-carboxamide)

- 1807126-83-5(3-Chloro-4-(difluoromethyl)-5-(trifluoromethyl)pyridine-2-carboxaldehyde)

- 1807260-06-5(Ethyl 5-cyano-2-ethyl-4-methylphenylacetate)

- 538339-61-6(2-(4-ETHYL-PIPERAZIN-1-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBALDEHYDE)

- 1804715-56-7(5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide)

- 2172509-06-5(2-1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetic acid)

- 14734-24-8(Ethyl 2-Hydroxy-5-oxocyclopent-1-enecarboxylate)

- 923507-86-2(3-tert-butyl-1,9-dimethyl-7-propyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)

- 2227675-63-8((2R)-1-(3-ethoxy-4-methoxyphenyl)propan-2-ol)

- 77564-42-2((2S)-4-(benzyloxy)butan-2-ol)